molecular formula C18H15Cl2NO6 B11649735 Dimethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}benzene-1,3-dicarboxylate

Dimethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B11649735
M. Wt: 412.2 g/mol
InChI Key: IJQXEZMXZCDXAB-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}benzene-1,3-dicarboxylate is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of a benzene ring substituted with dimethyl ester groups and a 2,4-dichlorophenoxyacetylamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}benzene-1,3-dicarboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dichlorophenoxyacetic acid with an appropriate amine to form the amide intermediate. This intermediate is then reacted with dimethyl isophthalate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Dimethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate
  • Dimethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-isophthalate

Uniqueness

Dimethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}benzene-1,3-dicarboxylate is unique due to its specific substitution pattern and the presence of both ester and amide functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.

Biological Activity

Dimethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}benzene-1,3-dicarboxylate (commonly referred to as the compound) is a complex organic molecule with potential biological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula C18H15Cl2NO6C_{18}H_{15}Cl_{2}NO_{6} and features a unique structure that includes a dichlorophenoxy group and two carboxylate functionalities. Its synthesis typically involves multiple steps, including the formation of intermediates through acetylation and coupling reactions .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, disrupting metabolic pathways.
  • Cellular Interference : It can interfere with processes such as DNA replication and protein synthesis, leading to cytotoxic effects on target cells.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Data derived from laboratory assays evaluating the compound's efficacy against common pathogens.

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Study: In Vitro Analysis of Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in:

  • Inhibition of Cell Proliferation : A significant reduction in cell viability was observed at concentrations above 50 µg/mL.
  • Induction of Apoptosis : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic use. Toxicological assessments have been conducted to evaluate acute toxicity and chronic exposure effects.

Table 2: Toxicological Data Summary

Test TypeResult
Acute Toxicity (LD50)>2000 mg/kg (oral, rat)
Reproductive ToxicityNo observed adverse effects
GenotoxicityNegative in Ames test

Environmental Impact and Biodegradation

Given its chemical structure, there is concern regarding the environmental persistence of this compound. Research indicates that certain bacterial strains, particularly from the genus Bacillus, can degrade this compound efficiently, suggesting avenues for bioremediation applications .

Properties

Molecular Formula

C18H15Cl2NO6

Molecular Weight

412.2 g/mol

IUPAC Name

dimethyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C18H15Cl2NO6/c1-25-17(23)10-5-11(18(24)26-2)7-13(6-10)21-16(22)9-27-15-4-3-12(19)8-14(15)20/h3-8H,9H2,1-2H3,(H,21,22)

InChI Key

IJQXEZMXZCDXAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)OC

Origin of Product

United States

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